molecular formula C11H7BrN4O3 B14165266 3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 303066-15-1

3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B14165266
CAS No.: 303066-15-1
M. Wt: 323.10 g/mol
InChI Key: ARUJSCMERHQQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazine carboxylic acid core, making it a valuable molecule for studying chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 5-bromopyridine-2-amine with pyrazine-2-carboxylic acid under specific conditions. One common method is the use of coupling reagents such as N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The pyrazine carboxylic acid core may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[(5-Bromopyridin-3-yl)oxy]pyrazine-2-carboxylic acid: Similar structure but with an ether linkage instead of a carbamoyl group.

    3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid: Contains a nitrophenyl group instead of a bromopyridine moiety.

Uniqueness

3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific combination of bromopyridine and pyrazine carboxylic acid, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

303066-15-1

Molecular Formula

C11H7BrN4O3

Molecular Weight

323.10 g/mol

IUPAC Name

3-[(5-bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C11H7BrN4O3/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(18)19)14-4-3-13-8/h1-5H,(H,18,19)(H,15,16,17)

InChI Key

ARUJSCMERHQQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.